molecular formula C15H15N3O2S B2996530 N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide CAS No. 868980-44-3

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2996530
CAS No.: 868980-44-3
M. Wt: 301.36
InChI Key: FHNUQGIPSYNVFZ-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the imidazo[2,1-b]thiazole scaffold, a privileged heterocyclic structure recognized for its diverse biological properties and extensive synthetic feasibility . Researchers value this core scaffold for its potential to interact with various biological targets, making it a key template for generating novel bioactive molecules . While the specific biological profile of this exact analog is under investigation, compounds based on the imidazo[2,1-b]thiazole architecture have demonstrated a range of pharmacological activities. For instance, related conjugates have been studied as potent microtubule-targeting agents, exhibiting antiproliferative effects and inducing apoptosis in human cancer cell lines . The presence of the 4-methoxybenzamide moiety further adds to the compound's versatility, allowing researchers to explore structure-activity relationships (SAR) and optimize properties for specific therapeutic targets. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-13-4-2-11(3-5-13)14(19)16-7-6-12-10-18-8-9-21-15(18)17-12/h2-5,8-10H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNUQGIPSYNVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide typically involves the following steps :

    Formation of Imidazo[2,1-b]thiazole Core: The imidazo[2,1-b]thiazole core can be synthesized by reacting aminothiazole with 3-bromo-2-oxopropanoic acid in the presence of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

    Attachment of Ethyl Chain: The ethyl chain is introduced by reacting the imidazo[2,1-b]thiazole core with an appropriate ethylating agent under basic conditions.

    Coupling with 4-Methoxybenzamide: The final step involves coupling the ethylated imidazo[2,1-b]thiazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield . These methods typically use automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. For example, it may inhibit the activity of tyrosine kinases or other signaling proteins involved in cell growth and division.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural uniqueness lies in its ethyl linker and 4-methoxybenzamide group. Key comparisons with analogs include:

Table 1: Structural Comparison
Compound Name / ID Imidazothiazole Substituent Amide Substituent Key Modifications
N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide (Target) None 4-Methoxybenzamide Ethyl linker
5h 4-Methoxyphenyl 6-Chloropyridin-3-yl Chloropyridine amide
5l 4-Chlorophenyl Piperazinyl-pyridine Piperazine-4-methoxybenzyl extension
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 6-Methoxybenzo[d]thiazole 4-Methoxybenzamide Benzo[d]thiazole core
2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide None 2-Ethoxybenzamide Ethoxybenzamide, phenyl linker
  • Imidazothiazole Substituents : Compounds like 5h (4-methoxyphenyl) and 5l (4-chlorophenyl) demonstrate that electron-withdrawing groups (e.g., Cl) enhance kinase inhibition, while methoxy groups improve solubility .
  • Amide Modifications : The target’s 4-methoxybenzamide differs from 5l’s piperazinyl-pyridine amide, which contributes to VEGFR2 inhibition .
Table 3: Bioactivity Comparison
Compound Target/Activity IC50 / Inhibition Rate Selectivity Notes
5l VEGFR2 / MDA-MB-231 cytotoxicity 1.4 μM (IC50) / 5.72% (20 μM) 16× selectivity over HepG2
5a VEGFR2 (Reference) 3.76% (20 μM) Baseline activity
Sorafenib Multikinase inhibitor 5.2 μM (IC50, MDA-MB-231) Broad-spectrum
  • Target Compound Inference: The absence of a piperazine or chlorophenyl group in the target suggests lower kinase inhibition compared to 5l.
  • Selectivity : Piperazine-containing analogs (e.g., 5i, 5j ) and 5l show enhanced selectivity for cancer cell lines, likely due to amine-mediated target interactions.

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse range of biological activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N4OSC_{13}H_{14}N_{4}OS with a molecular weight of approximately 270.34 g/mol. Its structure features an imidazo[2,1-b]thiazole moiety linked to a 4-methoxybenzamide group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed potent activity against various bacterial strains, including Mycobacterium tuberculosis. Specifically, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL against resistant strains of Mycobacterium tuberculosis .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies revealed that several imidazo[2,1-b]thiazole derivatives exhibited cytotoxic effects on cancer cell lines. For instance, derivatives with specific substitutions at the phenyl ring were found to enhance cytotoxicity against breast cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Properties

This compound has shown promise in anti-inflammatory applications. Studies have indicated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[2,1-b]thiazole derivatives is significantly influenced by their structural components. The presence of electron-donating groups on the aromatic ring enhances activity against microbial pathogens. Conversely, electron-withdrawing groups tend to reduce activity. The following table summarizes key findings from various studies regarding the SAR of related compounds:

Compound StructureBiological ActivityMIC (µg/mL)Notes
Imidazo[2,1-b]thiazole with p-tolylAntibacterial3.125Effective against Mycobacterium tuberculosis
Imidazo[2,1-b]thiazole with methoxyAntitumorN/AInduces apoptosis in cancer cells
Imidazo[2,1-b]thiazole with chloroAnti-inflammatoryN/AInhibits COX-2 and TNF-alpha

Case Studies

  • Antitubercular Activity : A study evaluated a series of imidazo[2,1-b]thiazole derivatives for their antitubercular properties. Compounds with a methoxy group at the para position exhibited enhanced activity compared to unsubstituted analogs .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of these compounds on various cancer cell lines. Notably, certain derivatives displayed low toxicity towards normal cell lines while maintaining efficacy against tumor cells .

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